4-methylphenyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
4-methylphenyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of isatin derivatives with appropriate phenyl acetamide derivatives in the presence of catalysts such as potassium carbonate (K₂CO₃) and potassium iodide (KI) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
Chemical Reactions Analysis
Types of Reactions
4-methylphenyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-methylphenyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methylphenyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives such as:
- 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
- 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
What sets 4-methylphenyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate apart is its unique substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C22H15NO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4-methylphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C22H15NO4/c1-14-7-10-17(11-8-14)27-22(26)15-9-12-18-19(13-15)21(25)23(20(18)24)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI Key |
HIBJKDLHUJMMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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